1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
“1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 . The IUPAC name for this compound is 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde” is 1S/C8H11NO/c1-3-9-7(2)4-5-8(9)6-10/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde” is a liquid at room temperature .Scientific Research Applications
Synthesis Methods
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a compound utilized in various scientific applications, particularly in the field of organic chemistry and material science. One of the studies highlights the synthesis of a related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, through acylation and nucleophilic substitution steps, yielding a compound with potential as an intermediate for small molecule anticancer drugs (Wang et al., 2017). This underscores the chemical's significance in drug synthesis pathways.
Material Science and Magnetism
In material science, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative of the compound , was used as a ligand to coordinate paramagnetic transition metal ions, forming a cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This showcases its potential in the development of magnetic materials and its importance in studying magnetism at a molecular level.
Synthetic Building Blocks
The compound's derivatives serve as vital building blocks in organic synthesis. A study on 1-Vinylpyrrole-2-carbaldehydes, chemically related to 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, demonstrated their use as pyrrole building blocks, introducing a range of functionalities into the pyrrole ring, which is crucial in synthesizing complex organic molecules (Vasil’tsov et al., 2007).
Chemistry of Pyrrolecarbaldehydes
The chemistry of pyrrolecarbaldehydes, including 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, is fundamental in fine organic synthesis, serving as precursors and intermediates for producing a wide array of compounds, from medications to optoelectronic materials (Schmidt et al., 2012). The study elaborates on the diverse transformations these compounds undergo, highlighting their versatile nature in synthetic chemistry.
properties
IUPAC Name |
1-ethyl-5-methylpyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-9-7(2)4-5-8(9)6-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOIXNQTUQYWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650760 | |
Record name | 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
39741-43-0 | |
Record name | 1-Ethyl-5-methyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39741-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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